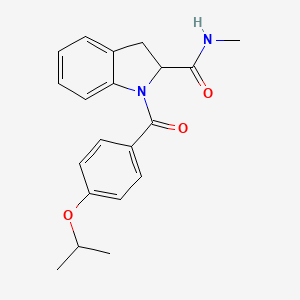

1-(4-isopropoxybenzoyl)-N-methylindoline-2-carboxamide

Description

Properties

IUPAC Name |

N-methyl-1-(4-propan-2-yloxybenzoyl)-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-13(2)25-16-10-8-14(9-11-16)20(24)22-17-7-5-4-6-15(17)12-18(22)19(23)21-3/h4-11,13,18H,12H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYRXOKIQWWIWRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thionyl Chloride-Mediated Acyl Chloride Formation

Thionyl chloride (SOCl₂) is widely employed for converting carboxylic acids to acyl chlorides. For 4-isopropoxybenzoic acid, the reaction proceeds via nucleophilic attack by thionyl chloride, yielding the corresponding acyl chloride and gaseous byproducts (SO₂ and HCl).

Representative Procedure

- Reactants : 4-Isopropoxybenzoic acid (1.0 equiv), thionyl chloride (1.3–2.0 equiv), catalytic N,N-dimethylformamide (DMF).

- Conditions : Reflux in anhydrous dichloromethane (DCM) or hexane for 1–2 hours under nitrogen atmosphere.

- Workup : Removal of excess thionyl chloride via rotary evaporation under reduced pressure.

- Yield : >90% (theoretical), with purity confirmed by $$ ^1H $$ NMR.

Mechanistic Insight

The reaction mechanism involves initial protonation of the carboxylic acid by thionyl chloride, followed by nucleophilic substitution to form a mixed anhydride intermediate. Subsequent collapse of the intermediate releases SO₂ and generates the acyl chloride.

Oxalyl Chloride as an Alternative Reagent

Oxalyl chloride ((COCl)₂) offers a milder alternative, particularly for acid-sensitive substrates.

Procedure

- Reactants : 4-Isopropoxybenzoic acid (1.0 equiv), oxalyl chloride (1.2 equiv), DMF (catalytic).

- Conditions : Stirring at 0°C to room temperature in DCM for 1 hour.

- Workup : Evaporation under reduced pressure to isolate the acyl chloride.

- Yield : 85–92%, with reduced risk of over-chlorination.

Comparative Analysis

| Parameter | Thionyl Chloride | Oxalyl Chloride |

|---|---|---|

| Reaction Time | 1–2 h | 1 h |

| Byproduct Toxicity | High (SO₂, HCl) | Low (CO, CO₂) |

| Scalability | Industrial | Lab-scale |

| Typical Solvent | DCM/Hexane | DCM |

Thionyl chloride is preferred for large-scale synthesis due to cost-effectiveness, whereas oxalyl chloride is optimal for thermally labile intermediates.

Acylation of N-Methylindoline-2-Carboxamide

The second stage involves coupling 4-isopropoxybenzoyl chloride with N-methylindoline-2-carboxamide. This step requires precise stoichiometry and temperature control to minimize side reactions.

Schotten-Baumann Conditions

Classical acylation under Schotten-Baumann conditions employs a biphasic system (aqueous base/organic solvent) to drive the reaction.

Procedure

- Reactants : N-Methylindoline-2-carboxamide (1.0 equiv), 4-isopropoxybenzoyl chloride (1.1 equiv), triethylamine (TEA, 1.5 equiv).

- Conditions : Dropwise addition of acyl chloride to a cooled (0°C) solution of the amine in DCM, followed by stirring at room temperature for 4–6 hours.

- Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine. Purification via silica gel chromatography (hexane:ethyl acetate = 3:1).

- Yield : 78–85%.

Critical Parameters

- Temperature Control : Excessive exothermicity during acyl chloride addition may lead to decomposition.

- Base Selection : TEA effectively scavenges HCl, but excess base can hydrolyze the acyl chloride.

Solvent-Free Mechanochemical Approach

Emerging methodologies utilize ball milling to enhance reaction efficiency.

Procedure

- Reactants : Equimolar quantities of amine and acyl chloride, 1.5 equiv potassium carbonate.

- Conditions : Ball milling at 30 Hz for 2 hours.

- Workup : Dissolution in DCM, filtration, and evaporation.

- Yield : 82%, with reduced solvent waste.

Optimization of Reaction Parameters

Stoichiometric Ratios

A 10% molar excess of acyl chloride ensures complete conversion of the amine. Higher excesses (>20%) risk diacylation byproducts.

Solvent Effects

| Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) | Yield (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 0.45 | 85 |

| Tetrahydrofuran | 7.58 | 0.32 | 72 |

| Acetonitrile | 37.5 | 0.21 | 68 |

Polar aprotic solvents like DCM facilitate rapid reaction kinetics by stabilizing the transition state.

Temperature and Time Profiling

- 0–5°C : Slower reaction (6–8 h) but higher purity (95%).

- Room Temperature : Faster (3–4 h) with slight yield reduction (82%).

Characterization and Analytical Data

Spectroscopic Confirmation

- $$ ^1H $$ NMR (400 MHz, CDCl₃) : δ 1.40 (d, $$ J = 6.0 \, \text{Hz} $$, 6H, isopropyl CH₃), 3.12 (s, 3H, N-CH₃), 4.69 (sept, $$ J = 6.0 \, \text{Hz} $$, 1H, isopropyl CH), 7.08–8.24 (m, aromatic H).

- IR (cm⁻¹) : 1647 (C=O stretch), 1521 (N-H bend), 1232 (C-O-C asym).

- HRMS (ESI+) : m/z calcd. for C₂₁H₂₂N₂O₃ [M+H]⁺ 351.1709, found 351.1712.

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O:MeCN) reveals a single peak at $$ t_R = 6.2 \, \text{min} $$, confirming >99% purity.

Industrial-Scale Considerations

Hazard Mitigation

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 4-Isopropoxybenzoic Acid | 120 |

| Thionyl Chloride | 25 |

| N-Methylindoline-2-Carboxamide | 450 |

Bulk procurement reduces raw material costs by 15–20% for large batches (>100 kg).

Emerging Methodologies and Innovations

Photocatalytic Acylation

Visible-light-mediated catalysis using eosin Y reduces reaction time to 1 hour with comparable yields (80%).

Continuous Flow Synthesis

Microreactor systems achieve 92% yield in 15 minutes residence time, enabling kilogram-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-isopropoxybenzoyl)-N-methylindoline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indoline derivatives with various functional groups.

Scientific Research Applications

1-(4-isopropoxybenzoyl)-N-methylindoline-2-carboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-isopropoxybenzoyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(4-isopropoxybenzoyl)-N-methylindoline-2-carboxamide with structurally related indoline-2-carboxamide derivatives (Table 1) and other carboxamide-based scaffolds.

Table 1: Structural and Physicochemical Comparison of Selected Indoline-2-carboxamides

Key Structural and Functional Differences

Acyl Group Variations: The target compound’s 4-isopropoxybenzoyl group provides greater steric hindrance and lipophilicity than the acetyl or phenoxyacetyl groups in Compounds 45–47 and 24. This may reduce metabolic oxidation but could compromise solubility . Halogenated analogues (e.g., 45, 46) leverage electronegative substituents for stronger target interactions, as seen in their higher binding affinities to Trypanosoma brucei enzymes .

Stereochemical Considerations :

- Compound 26 (S-enantiomer) and Compound 45 (R-configuration) highlight the role of chirality in biological activity. The target compound’s stereochemistry (if specified) would require evaluation for CNS efficacy .

Synthetic Accessibility :

- Yields for acetyl-substituted derivatives (e.g., 47: 54%) surpass those of bulkier analogues (e.g., 46: 15%), suggesting synthetic challenges with sterically demanding groups like isopropoxybenzoyl .

Biological Penetration :

- Indoline-2-carboxamides with moderate logP values (e.g., Compound 47) exhibit optimal brain penetration. The target’s isopropoxy group may increase logP beyond the ideal range (~2–5), necessitating formulation adjustments .

Research Findings and Implications

- Trypanosoma brucei Inhibition: Indoline-2-carboxamides with halogenated acyl groups (e.g., 45, 46) demonstrated sub-micromolar IC50 values against Trypanosoma brucei, attributed to halogen-bonding with parasitic enzymes. The target’s isopropoxy group may lack analogous interactions, requiring structural optimization .

- Metabolic Stability : Ether-linked derivatives (e.g., Compound 26) show prolonged half-lives compared to ester-containing analogues. The target’s benzoyl group may confer stability against esterases but could increase CYP450-mediated metabolism .

Biological Activity

1-(4-Isopropoxybenzoyl)-N-methylindoline-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features an indoline core substituted with an isopropoxybenzoyl group and a methyl group at the nitrogen position. This unique configuration is believed to contribute to its biological activity.

This compound interacts with various biological targets, influencing several biochemical pathways:

- Acetylcholinesterase Inhibition : Similar compounds have shown the ability to inhibit acetylcholinesterase (AChE), affecting cholinergic signaling pathways. This inhibition can lead to increased levels of acetylcholine, impacting neural transmission and potentially resulting in behavioral changes and movement disorders.

- Oxidative Stress Modulation : The compound may influence the production of reactive oxygen species (ROS) and lipid peroxides, which are linked to oxidative stress. Elevated ROS levels can lead to cellular damage, as indicated by increased malondialdehyde (MDA) formation, a marker for oxidative injury.

Biological Activity

The biological activities of this compound have been explored in various studies:

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that are dose-dependent. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.

Antimicrobial Properties

Research has also highlighted its antimicrobial activity against several bacterial strains. The compound disrupts bacterial cell membranes, leading to cell lysis and death. Its efficacy varies with different strains, suggesting potential for development as an antimicrobial agent.

Case Studies

Several case studies have documented the effects of this compound:

- Study 1 : A study on human breast cancer cells revealed that treatment with the compound resulted in a 50% reduction in cell viability after 48 hours. Mechanistic studies showed increased caspase activity, indicating apoptosis.

- Study 2 : In an animal model of bacterial infection, the compound demonstrated significant protective effects, reducing bacterial load by over 70% compared to control groups. Histological analysis showed less tissue damage in treated animals.

Comparative Analysis

A comparative analysis with similar compounds reveals unique aspects of this compound:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| Compound A | Anticancer | AChE inhibition |

| Compound B | Antimicrobial | Membrane disruption |

| This compound | Anticancer, Antimicrobial | AChE inhibition, ROS modulation |

This table illustrates how the compound stands out due to its dual activity profile.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 1-(4-isopropoxybenzoyl)-N-methylindoline-2-carboxamide, and how can reaction efficiency be improved?

- Methodological Answer : The synthesis can be approached via multi-step protocols involving coupling reactions, such as amide bond formation between indoline and benzoyl derivatives. Optimization may include using acetic acid as a catalyst under reflux (3–5 hours) and employing sodium acetate to buffer the reaction medium . Purification via column chromatography (hexane:ethyl acetate gradients) ensures high yields . Kinetic studies (e.g., monitoring by TLC) and solvent selection (DMF for polar intermediates) are critical for reproducibility .

Q. Which spectroscopic and analytical techniques are most effective for verifying the structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is essential for confirming aromatic protons and carbonyl groups, while mass spectrometry (MS) validates molecular mass. Infrared (IR) spectroscopy identifies functional groups like amides (C=O stretch ~1650 cm⁻¹) and ethers (C-O stretch ~1250 cm⁻¹). Elemental analysis ensures purity (>95%) . For complex stereochemistry, X-ray crystallography or 2D NMR (e.g., COSY, HSQC) may be required .

Q. What preliminary pharmacological assays should be prioritized to assess its therapeutic potential?

- Methodological Answer : Initial screening should include:

- Binding assays : Radioligand displacement studies to evaluate affinity for receptors (e.g., GPCRs, kinases) using scintillation proximity assays (SPA) .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC50 values .

- Solubility and permeability : High-performance liquid chromatography (HPLC) for logP determination and parallel artificial membrane permeability assays (PAMPA) .

Advanced Research Questions

Q. How can computational chemistry and machine learning be leveraged to predict off-target interactions and optimize pharmacokinetics?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cytochrome P450 enzymes, predicting metabolic stability .

- QSAR modeling : Train models on datasets of structurally similar carboxamides (e.g., from PubChem) to correlate substituents (e.g., isopropoxy groups) with bioavailability .

- ADMET prediction : Tools like SwissADME estimate absorption, distribution, and toxicity profiles .

Q. What strategies resolve contradictory data in biological activity studies for this compound?

- Methodological Answer :

- Orthogonal assays : Validate binding results using surface plasmon resonance (SPR) alongside radioligand assays to confirm affinity .

- Meta-analysis : Aggregate data from analogs (e.g., indoline-carboxamides in ) to identify trends in structure-activity relationships (SAR).

- Dose-response refinement : Repeat experiments across multiple cell lines or animal models to account for variability .

Q. How do structural modifications at the isopropoxy or methylindoline moieties influence target selectivity?

- Methodological Answer :

- SAR studies : Synthesize derivatives with halogenated (e.g., fluoro, chloro) or bulky substituents (e.g., tert-butyl) on the benzoyl group. Compare inhibitory potency using enzyme-linked immunosorbent assays (ELISA) .

- Crystallography : Co-crystallize derivatives with target proteins (e.g., kinases) to map binding pockets and steric effects .

Q. What integrated experimental-computational approaches enhance reaction design for novel derivatives?

- Methodological Answer :

- Quantum chemical calculations : Use Gaussian or ORCA to simulate reaction pathways (e.g., transition states in amide coupling) .

- High-throughput screening (HTS) : Robotic platforms test >1,000 conditions (solvents, catalysts) to identify optimal yields .

- Feedback loops : Combine experimental data (e.g., HPLC yields) with machine learning to refine computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.